molecular formula C9H16ClNO2 B2375800 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride CAS No. 2243510-57-6

7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride

Cat. No.: B2375800
CAS No.: 2243510-57-6
M. Wt: 205.68
InChI Key: JQPQQQZCYBACMQ-UHFFFAOYSA-N
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Description

7-Azaspiro[35]nonane-9-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic ring system. The carboxylic acid group is then introduced through a subsequent reaction, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride

Uniqueness

7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both a carboxylic acid group and a hydrochloride salt. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

7-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-10-5-4-9(7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPQQQZCYBACMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243510-57-6
Record name 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride
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